molecular formula C13H16FNO2 B5990912 (3-Fluoro-4-methoxyphenyl)-piperidin-3-ylmethanone

(3-Fluoro-4-methoxyphenyl)-piperidin-3-ylmethanone

Cat. No.: B5990912
M. Wt: 237.27 g/mol
InChI Key: MKZQLWACCSHDKQ-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)-piperidin-3-ylmethanone is an organic compound that features a piperidine ring substituted with a 3-fluoro-4-methoxyphenyl group and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)-piperidin-3-ylmethanone typically involves multistep reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of 3-fluoro-4-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Piperidine Ring: The acylated product is then reacted with piperidine under basic conditions to form the piperidine ring.

    Methanone Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxyphenyl)-piperidin-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)-piperidin-3-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)-piperidin-3-ylmethanone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid
  • 3-Fluoro-4-methoxybenzoylpropionic acid
  • 3-Fluoro-4-methoxyphenylacetic acid

Uniqueness

(3-Fluoro-4-methoxyphenyl)-piperidin-3-ylmethanone is unique due to the presence of both a piperidine ring and a fluorine-substituted aromatic ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-piperidin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-17-12-5-4-9(7-11(12)14)13(16)10-3-2-6-15-8-10/h4-5,7,10,15H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZQLWACCSHDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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